molecular formula C9H6BrNO3 B1412563 Methyl 2-bromo-4-cyano-6-hydroxybenzoate CAS No. 1805525-16-9

Methyl 2-bromo-4-cyano-6-hydroxybenzoate

Cat. No.: B1412563
CAS No.: 1805525-16-9
M. Wt: 256.05 g/mol
InChI Key: DHLIAMYSYWUWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-4-cyano-6-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4-cyano-6-hydroxybenzoate typically involves the bromination of methyl 4-cyano-6-hydroxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source to initiate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-6-hydroxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation: Products include compounds with carbonyl groups replacing the hydroxy group.

    Reduction: Products include amine derivatives where the cyano group is reduced.

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-hydroxybenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the cyano and hydroxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-cyano-4-hydroxybenzoate
  • Methyl 4-bromo-2-cyano-6-hydroxybenzoate

Comparison

Methyl 2-bromo-4-cyano-6-hydroxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions compared to its isomers

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)8-6(10)2-5(4-11)3-7(8)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLIAMYSYWUWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
Reactant of Route 2
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
Reactant of Route 5
Methyl 2-bromo-4-cyano-6-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-4-cyano-6-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.